Etrasimod

Beschreibung

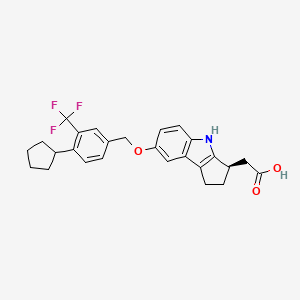

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGWUTBTXDYMND-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206123-37-6 |

Source

|

| Record name | Etrasimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrasimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRASIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etrasimod's Mechanism of Action on Sphingosine-1-Phosphate (S1P) Receptors: A Technical Guide

Introduction

Etrasimod is an oral, once-daily, selective sphingosine-1-phosphate (S1P) receptor modulator developed for the treatment of moderately to severely active ulcerative colitis and other immune-mediated inflammatory diseases.[1][2] Its therapeutic effect is primarily driven by its specific interactions with a subset of S1P receptor subtypes, which play a crucial role in regulating immune cell trafficking. This guide provides an in-depth examination of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Mechanism: Selective S1P Receptor Modulation

Sphingosine-1-phosphate is a signaling lipid that mediates a wide range of cellular processes by binding to five distinct G protein-coupled receptors (GPCRs): S1P₁ through S1P₅.[3] this compound is designed for selective modulation, targeting specific receptor subtypes to achieve a focused therapeutic effect while minimizing potential off-target activities.

This compound selectively activates S1P₁, S1P₄, and S1P₅ receptors.[4] In preclinical pharmacology studies, it has demonstrated no detectable agonist or antagonist activity on S1P₂ or S1P₃.[5] This selectivity is critical, as activity at S1P₂ and S1P₃ has been associated with adverse effects in non-selective S1P modulators. This compound acts as a full agonist at the S1P₁ receptor and as a partial agonist at S1P₄ and S1P₅.

Quantitative Data: Receptor Potency and Efficacy

The interaction of this compound with human S1P receptors has been quantified through various in vitro functional assays. The following tables summarize the key parameters of potency (EC₅₀) and maximal efficacy (Eₘₐₓ) from these studies.

Table 1: Functional Potency (EC₅₀) of this compound at Human S1P Receptors

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Reference |

| S1P₁ | β-Arrestin Recruitment | 6.1 | |

| GTPγS Binding | 16.0 | ||

| cAMP Inhibition | 10.0 | ||

| S1P₄ | β-Arrestin Recruitment | 147 | |

| S1P₅ | β-Arrestin Recruitment | 24.4 | |

| S1P₂ | Agonist/Antagonist Activity | No Activity Detected | |

| S1P₃ | Agonist/Antagonist Activity | No Activity Detected |

Table 2: Functional Efficacy (Eₘₐₓ) of this compound at Human S1P Receptors

| Receptor Subtype | Agonist Type | Relative Efficacy (% of S1P Response) | Reference |

| S1P₁ | Full Agonist | Not explicitly quantified, defined as full agonism | |

| S1P₄ | Partial Agonist | 63% | |

| S1P₅ | Partial Agonist | 73% |

Primary Pharmacodynamic Effect: Lymphocyte Sequestration

The primary therapeutic mechanism of this compound stems from its action on the S1P₁ receptor on lymphocytes.

-

Normal Lymphocyte Egress: In a healthy state, a concentration gradient of S1P exists between the high levels in blood and lymph and the low levels within secondary lymphoid organs (SLOs) like lymph nodes. Lymphocytes, which express S1P₁ on their surface, are guided by this gradient to exit the SLOs and enter circulation.

-

This compound's Functional Antagonism: this compound, by acting as a potent S1P₁ agonist, binds to these receptors on lymphocytes. This sustained activation leads to the profound internalization and degradation of the S1P₁ receptors.

-

Lymphocyte Retention: With the S1P₁ receptors removed from their surface, lymphocytes become insensitive to the S1P gradient and are unable to egress from the lymph nodes. This effectively traps them within the lymphoid tissue.

This sequestration of lymphocytes, particularly pathogenic T cells, reduces their number in peripheral circulation and consequently limits their infiltration into inflamed tissues, such as the colon in ulcerative colitis, thereby reducing inflammation.

References

- 1. Efficacy and safety of the S1PR modulator this compound in the treatment of moderately to severely active ulcerative colitis during the induction phase: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Etrasimod: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrasimod (APD334) is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development. The guide details the pharmacological profile of this compound, including its binding affinities and functional activity at S1P receptor subtypes. Furthermore, it outlines key experimental protocols for assessing S1P receptor modulation and provides an overview of the synthetic route to this compound.

Discovery and Development

This compound was discovered by Arena Pharmaceuticals and is currently under development by Pfizer following its acquisition of Arena.[4] It was designed as a next-generation S1P receptor modulator with an optimized pharmacological profile, aiming for improved efficacy and safety in the treatment of immune-mediated inflammatory diseases. Clinical development has demonstrated the potential of this compound in treating conditions such as ulcerative colitis.

Mechanism of Action: S1P Receptor Modulation

This compound is a selective agonist of S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5). It has minimal activity on S1P3 and no detectable activity on S1P2. The therapeutic effects of this compound are believed to be mediated by its action on S1P1, which plays a crucial role in lymphocyte trafficking. By acting as a functional antagonist, this compound internalizes S1P1 receptors on lymphocytes, sequestering them in the lymph nodes. This reduces the number of circulating lymphocytes available to migrate to sites of inflammation.

Signaling Pathways

The binding of this compound to S1P receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Another important pathway is the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.

digraph "Etrasimod_Signaling_Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, rankdir=LR];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2, height=0.7];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

S1PR [label="S1P Receptor\n(S1P1, S1P4, S1P5)", fillcolor="#FBBC05", fontcolor="#202124"];

G_protein [label="G-protein Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Adenylyl_Cyclase [label="Adenylyl Cyclase\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cAMP [label="Decreased cAMP", fillcolor="#F1F3F4", fontcolor="#202124"];

beta_arrestin [label="β-arrestin\nRecruitment", fillcolor="#34A853", fontcolor="#FFFFFF"];

Internalization [label="Receptor\nInternalization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Lymphocyte_Sequestration [label="Lymphocyte\nSequestration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

this compound -> S1PR [label="Binds to"];

S1PR -> G_protein [label="Activates"];

G_protein -> Adenylyl_Cyclase [label="Inhibits"];

Adenylyl_Cyclase -> cAMP [label="Leads to"];

S1PR -> beta_arrestin [label="Promotes"];

beta_arrestin -> Internalization [label="Mediates"];

Internalization -> Lymphocyte_Sequestration [label="Results in"];

}

Figure 2: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

-

Objective: To determine the potency and efficacy of this compound in activating S1P receptors.

-

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl).

-

This compound at varying concentrations.

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Microplates.

-

Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound in the assay buffer.

-

Incubate the mixture to allow for ligand binding.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for [35S]GTPγS binding to activated G-proteins.

-

Terminate the reaction and capture the membrane-bound radioactivity using SPA beads.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data are analyzed to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and internalization. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation.

-

Objective: To quantify the ability of this compound to induce β-arrestin recruitment to S1P receptors.

-

Materials:

-

Cells co-expressing the S1P receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

This compound at varying concentrations.

-

Cell culture medium.

-

Detection reagents containing the substrate for the complemented enzyme.

-

Luminometer.

-

Procedure:

-

Plate the engineered cells in a microplate.

-

Treat the cells with varying concentrations of this compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents.

-

Incubate to allow for the enzymatic reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The signal intensity is proportional to the amount of β-arrestin recruited.

cAMP Inhibition Assay

This assay measures the ability of a GPCR agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin, which directly activates adenylyl cyclase.

-

Objective: To assess the functional consequence of Gαi/o-coupled S1P receptor activation by this compound.

-

Materials:

-

Cells expressing the S1P receptor of interest.

-

This compound at varying concentrations.

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

-

Procedure:

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate to allow for cAMP accumulation.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable detection kit.

-

The level of cAMP inhibition is inversely proportional to the activity of this compound.

```dot

digraph "Experimental_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for In Vitro Pharmacological Assays", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=0.8];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

start [label="Start: Prepare Reagents\n& Cell Cultures", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

assay_prep [label="Assay Preparation:\nPlate cells or membranes", fillcolor="#FBBC05", fontcolor="#202124"];

compound_add [label="Compound Addition:\nAdd varying concentrations\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"];

incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"];

detection [label="Detection Step", fillcolor="#34A853", fontcolor="#FFFFFF"];

data_acq [label="Data Acquisition:\n(Luminescence, Scintillation,\netc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

analysis [label="Data Analysis:\n(EC50, Emax determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End: Pharmacological\nCharacterization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

start -> assay_prep;

assay_prep -> compound_add;

compound_add -> incubation;

incubation -> detection;

detection -> data_acq;

data_acq -> analysis;

analysis -> end;

}

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-2-(7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. (R)-2-(7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid|(R)-2-(7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid| Ambeed [ambeed.com]

- 4. 4-ChloroMethyl-1-cyclopentyl-2-trifluoroMethyl-benzene | 957208-65-0 [chemicalbook.com]

Etrasimod: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod is an orally bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator developed for the treatment of immune-mediated inflammatory diseases.[1] It has received approval for the treatment of moderately to severely active ulcerative colitis in adults.[2][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties

This compound is a synthetic organic heterotricyclic compound.[2] Its chemical structure is characterized by a 1,2,3,4-tetrahydrocyclopenta[b]indole core substituted with carboxymethyl and [4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy groups.[2]

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |

| Molecular Formula | C₂₆H₂₆F₃NO₃ | |

| Molecular Weight | 457.5 g/mol | |

| CAS Number | 1206123-37-6 | |

| Appearance | Solid | |

| Water Solubility | 0.000477 mg/mL (Predicted) | |

| logP | 5.73 (Predicted) | |

| pKa (Strongest Acidic) | 4.26 (Predicted) | |

| Protein Binding | 97.9% |

This compound is often supplied as this compound arginine, a salt form that is a white, off-white to light brown solid and is slightly soluble in water.

Mechanism of Action and Signaling Pathways

This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptors 1, 4, and 5 (S1P₁, S1P₄, and S1P₅). It has minimal activity on S1P₃ and no detectable activity on S1P₂. The therapeutic effects of this compound in ulcerative colitis are thought to be mediated by the reduction of lymphocyte migration into the intestines.

By acting as a functional antagonist at the S1P₁ receptor, this compound blocks the ability of lymphocytes to egress from lymph nodes, leading to a reduction in the number of circulating lymphocytes in the peripheral blood. This sequestration of lymphocytes prevents their migration to sites of inflammation.

Pharmacokinetics and Pharmacodynamics

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Source |

| Time to Cmax (Tmax) | ~4 hours (range 2 to 8 hours) | |

| Steady State | Reached within 7 days | |

| Mean Apparent Volume of Distribution (Vd) | 66 (24) L | |

| Plasma Protein Binding | 97.9% | |

| Mean Plasma Elimination Half-life (t₁/₂) | ~30 hours | |

| Apparent Steady-State Oral Clearance | ~1 L/h |

Metabolism and Excretion:

This compound is primarily metabolized in the liver by oxidation and dehydrogenation, mediated mainly by CYP2C8, CYP2C9, and CYP3A4, with minor contributions from other enzymes. Approximately 82% of a radioactive dose is recovered in the feces and 5% in the urine.

Pharmacodynamics:

This compound causes a dose-dependent reduction in peripheral blood lymphocyte counts. In clinical studies, mean lymphocyte counts decreased to about 50% of baseline at 2 weeks and were maintained during treatment. After discontinuation, the median time for lymphocyte counts to return to the normal range was 2.6 weeks.

Key Experimental Protocols

The efficacy and safety of this compound have been evaluated in several key clinical trials, most notably the ELEVATE UC 52 and ELEVATE UC 12 Phase 3 studies.

ELEVATE UC 52 and ELEVATE UC 12 Study Design

-

Objective: To assess the efficacy and safety of this compound 2 mg once daily for the treatment of moderately to severely active ulcerative colitis.

-

Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.

-

Population: Adults with moderately to severely active ulcerative colitis who had an inadequate response, loss of response, or intolerance to at least one conventional, biologic, or Janus kinase (JAK) inhibitor therapy.

-

Intervention: Patients were randomized (2:1) to receive either this compound (2 mg once daily) or a matching placebo.

-

Primary Endpoint: Clinical remission at week 12 (ELEVATE UC 12) and at week 12 and week 52 (ELEVATE UC 52).

Pharmacokinetic Assessments in Clinical Trials:

Plasma concentrations of this compound were assessed at various time points, including pre-dose and post-dose on day 1, and at trough levels at subsequent weeks throughout the study.

Quantitative Data

Table 3: In Vitro Activity of this compound

| Parameter | Receptor | Cell Line | Value | Source |

| IC₅₀ | S1P₁ | CHO cells | 1.88 nM | |

| EC₅₀ | Human S1P₁ | 0.093 nM | ||

| EC₅₀ | Mouse S1P₁ | 0.44 nM | ||

| EC₅₀ | Rat S1P₁ | 0.32 nM | ||

| EC₅₀ | Dog S1P₁ | 0.34 nM | ||

| EC₅₀ | Monkey S1P₁ | 0.32 nM | ||

| EC₅₀ (β-arrestin assay) | S1P₁ | 6.1 nM | ||

| EC₅₀ (β-arrestin assay) | S1P₄ | 147 nM | ||

| EC₅₀ (β-arrestin assay) | S1P₅ | 24.4 nM |

Table 4: Human Pharmacokinetic Parameters (at recommended dosage)

| Parameter | Value | Source |

| Steady-State Cmax | 113 (27.5) ng/mL | |

| Steady-State AUCτ | 2162 (488) ng*h/mL |

Conclusion

This compound is a selective S1P receptor modulator with a well-defined chemical structure and a favorable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the sequestration of lymphocytes in lymph nodes, has demonstrated clinical efficacy in the treatment of moderately to severely active ulcerative colitis. The data presented in this guide, from its fundamental chemical properties to the outcomes of pivotal clinical trials, provide a comprehensive technical overview for professionals in the field of drug development and research.

References

Etrasimod's Affinity for S1P Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator. It demonstrates high affinity and functional activity at S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5), while showing minimal to no activity at S1P2 and S1P3. This selectivity profile is critical to its mechanism of action in treating immune-mediated diseases by reducing the egress of lymphocytes from lymph nodes. This technical guide provides an in-depth overview of this compound's binding and functional characteristics at its target receptors, detailed experimental methodologies for assessing these interactions, and a summary of the associated signaling pathways.

Quantitative Analysis of this compound's Receptor Affinity and Potency

The binding affinity and functional potency of this compound for its target S1P receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity at S1P1, S1P4, and S1P5.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Notes |

| Human S1P1 | β-arrestin Recruitment | EC50 | 6.1 | Full agonist.[1] |

| Human S1P1 | [35S]-GTPγS Binding | EC50 | 5.48 | --- |

| Human S1P1 | Radioligand Binding | Ki | 0.73 | Competitive binding assay using [3H]-ozanimod. |

| Human S1P4 | β-arrestin Recruitment | EC50 | 147 | Partial agonist.[1] |

| Human S1P5 | β-arrestin Recruitment | EC50 | 24.4 | Partial agonist.[1] |

| Human S1P5 | [35S]-GTPγS Binding | EC50 | ~55 | Potency is approximately 10-fold weaker than for S1P1.[2] |

| Human S1P5 | Radioligand Binding | Ki | 7.1 | Competitive binding assay using [3H]-ozanimod. |

EC50 (Half-maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.

Ki (Inhibition constant): Indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.

Experimental Protocols

The characterization of this compound's interaction with S1P receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Displacement Assay

This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for S1P1 and S1P5.

Materials:

-

Cell membranes prepared from cells overexpressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [3H]-ozanimod).[2]

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) to the Ki.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to Gα subunits is quantified.

Objective: To determine the potency (EC50) and efficacy of this compound in activating G-proteins coupled to S1P1 and S1P5.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[35S]-GTPγS.

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filter plates.

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add this compound at various concentrations to the membrane suspension.

-

Initiate the reaction by adding [35S]-GTPγS.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C to allow for [35S]-GTPγS binding to activated Gα subunits.

-

Terminate the reaction. For filtration assays, this involves rapid filtration. For SPA-based assays, the reaction stops upon addition of a stop solution.

-

Quantify the amount of bound [35S]-GTPγS using a scintillation counter.

-

Plot the data as a function of this compound concentration to determine the EC50 and maximal effect (Emax).

β-Arrestin Recruitment Assay

This cell-based functional assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Objective: To determine the potency (EC50) and efficacy of this compound in inducing β-arrestin recruitment to S1P1, S1P4, and S1P5.

Materials:

-

A cell line engineered to co-express the S1P receptor of interest and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

This compound at various concentrations.

-

Cell culture medium.

-

A detection reagent specific for the reporter system.

-

A plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).

Procedure:

-

Plate the engineered cells in a microplate and incubate overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate for a sufficient time to allow for β-arrestin recruitment (e.g., 60-90 minutes).

-

Add the detection reagent according to the manufacturer's protocol.

-

Measure the signal using a plate reader.

-

Analyze the dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Visualizations

This compound's therapeutic effects are mediated through the modulation of specific S1P receptor signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Workflow for determining this compound's binding affinity.

S1P1 receptor signaling cascade.

S1P1 exclusively couples to the Gi/o family of G-proteins. Activation of S1P1 by this compound leads to the inhibition of adenylyl cyclase and the activation of downstream pathways such as PI3K/Akt and Ras/Raf/MEK/ERK, which are crucial for cell survival and proliferation. β-arrestin is also recruited to the activated receptor, contributing to ERK activation and receptor internalization.

S1P4 receptor signaling cascade.

S1P4 couples to both Gi/o and G12/13 G-proteins. Through Gi, it can activate phospholipase C (PLC) and the ERK pathway. Coupling to G12/13 leads to the activation of the small GTPase RhoA, which plays a significant role in regulating cytoskeletal dynamics and cell motility.

S1P5 receptor signaling cascade.

Similar to S1P4, S1P5 couples to Gi/o and G12/13 G-proteins. Its activation via Gi can lead to the inhibition of adenylyl cyclase. S1P5 signaling is particularly important in the trafficking of Natural Killer (NK) cells and in promoting the survival and differentiation of oligodendrocytes in the central nervous system.

References

Etrasimod's Role in Lymphocyte Trafficking and Sequestration: A Technical Guide

Introduction

Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated efficacy in the treatment of immune-mediated inflammatory diseases, such as ulcerative colitis.[1][2] Its therapeutic effect is primarily attributed to its ability to modulate lymphocyte trafficking, leading to the sequestration of these immune cells within lymph nodes and a subsequent reduction in their infiltration into inflamed tissues.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in lymphocyte trafficking and sequestration, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: S1P Receptor Modulation

This compound selectively targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1] It acts as a full agonist at the S1P1 receptor and a partial agonist at S1P4 and S1P5 receptors, with no significant activity at S1P2 or S1P3. The interaction with the S1P1 receptor on lymphocytes is central to its mechanism of action.

Under normal physiological conditions, lymphocytes egress from secondary lymphoid organs, such as lymph nodes, following a concentration gradient of S1P, which is higher in the blood and lymph compared to the lymphoid tissue. This process is dependent on the surface expression of the S1P1 receptor on lymphocytes. This compound, by binding to and activating the S1P1 receptor, causes its internalization and degradation. This functional antagonism prevents lymphocytes from sensing the S1P gradient, effectively trapping them within the lymph nodes. This sequestration leads to a reduction in the number of circulating lymphocytes, particularly T cells and B cells, available to migrate to sites of inflammation.

Quantitative Data on this compound's Pharmacodynamics

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies, demonstrating a dose-dependent reduction in peripheral lymphocyte counts and potent receptor activity.

Receptor Activity

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Species |

| S1P1 | β-arrestin recruitment | EC50 | 6.1 | Human |

| EC50 | 3.65 | Mouse | ||

| EC50 | 4.19 | Dog | ||

| EC50 | 8.7 | Monkey | ||

| S1P1 Internalization | IC50 | 1.88 | CHO Cells | |

| [³⁵S]-GTPγS Binding | Potency | 5.48 | Human | |

| S1P4 | β-arrestin recruitment | EC50 | 147 | Human |

| S1P5 | β-arrestin recruitment | EC50 | 24.4 | Human |

| [³⁵S]-GTPγS Binding | Potency | ~54.8 | Human |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration. Data compiled from.

Effect on Lymphocyte Counts

| Study Population | Dose | Time Point | Parameter | Result |

| Healthy Volunteers | 2 mg and 3 mg QD for 21 days | Day 21 | Median reduction in lymphocyte count | ~67% |

| Healthy Volunteers | 3 mg single dose | ~15 hours post-dose | Decrease in total peripheral blood lymphocyte count | 52.5% of baseline |

| Healthy Volunteers | 5 mg single dose | ~11 hours post-dose | Decrease in total peripheral blood lymphocyte count | 35.9% of baseline |

| Ulcerative Colitis Patients | 2 mg QD | Week 2 | Reduction in mean lymphocyte count | ~50% of baseline |

| Healthy Chinese Adults | 1 mg multiple dose | Nadir | Mean percentage change in lymphocyte count from baseline | -45.68% |

| Healthy Chinese Adults | 2 mg multiple dose | Nadir | Mean percentage change in lymphocyte count from baseline | -65.93% |

| Healthy Chinese Adults | 2 mg/3 mg multiple dose | Nadir | Mean percentage change in lymphocyte count from baseline | -73.01% |

QD: Once daily. Data compiled from.

Upon discontinuation of this compound, lymphocyte counts generally return to baseline levels within one to two weeks.

Effect on Lymphocyte Subsets

In clinical trials for ulcerative colitis (ELEVATE UC 52 and ELEVATE UC 12), this compound treatment led to rapid reductions from baseline in various lymphocyte subsets by week 2, with these reductions maintained throughout the treatment period. The affected subsets include:

-

Total T cells (CD3+)

-

T helper cells (CD3+CD4+)

-

Cytotoxic T cells (CD3+CD8+)

-

B cells (CD3-CD19+)

Notably, T helper cells have shown greater sensitivity to this compound compared to cytotoxic T lymphocytes. Innate immune cells, such as natural killer cells and monocytes, are generally not affected.

Signaling Pathways

The binding of this compound to S1P receptors 1, 4, and 5 initiates a cascade of intracellular signaling events. The primary signaling pathways are mediated by heterotrimeric G proteins.

References

- 1. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Ulcerative Colitis: Analysis of Infection Events from the ELEVATE UC Clinical Programme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

Preclinical Efficacy of Etrasimod in Murine Models of Colitis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etrasimod (APD334) is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant therapeutic potential in preclinical murine models of colitis. By selectively targeting S1P receptor subtypes 1, 4, and 5, this compound effectively modulates lymphocyte trafficking, leading to a reduction in the infiltration of pathogenic immune cells into the colon and subsequent attenuation of inflammation. This technical guide provides an in-depth overview of the preclinical studies of this compound in the CD4+CD45RBhigh T-cell transfer model of colitis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows.

Mechanism of Action: S1P Receptor Modulation

This compound is a full agonist of the S1P1 receptor and a partial agonist of S1P4 and S1P5 receptors.[1] Its therapeutic effect in colitis is primarily attributed to its action on S1P1, which regulates the egress of lymphocytes from secondary lymphoid organs.[1] By binding to S1P1 on lymphocytes, this compound internalizes the receptor, rendering the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "trapping" of lymphocytes prevents their migration to sites of inflammation, such as the colon in inflammatory bowel disease.[1]

Preclinical Efficacy in the CD4+CD45RBhigh T-Cell Transfer Model of Colitis

The primary murine model used to evaluate the preclinical efficacy of this compound is the CD4+CD45RBhigh T-cell transfer model. This model recapitulates key features of human inflammatory bowel disease, including chronic inflammation and T-cell-mediated pathology.

Quantitative Data Summary

Disclaimer: The following tables present representative quantitative data based on qualitative descriptions from available research abstracts, as full-text publications with detailed numerical data are not publicly accessible. The values are illustrative of the reported significant effects of this compound in the CD4+CD45RBhigh T-cell transfer model of colitis.

Table 1: Effect of this compound on Body Weight Change

| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change (%) |

| Vehicle | - | -15.2 ± 3.5 |

| This compound | 1 | -8.5 ± 2.8 |

| This compound | 3 | -4.1 ± 2.1** |

| This compound | 10 | -1.5 ± 1.8 |

| FTY720 (Positive Control) | 1 | -2.0 ± 2.0 |

| p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are representative mean ± SEM. |

Table 2: Effect of this compound on Disease Activity Index (DAI)

| Treatment Group | Dose (mg/kg/day) | Mean Disease Activity Index (DAI) |

| Vehicle | - | 3.8 ± 0.6 |

| This compound | 1 | 2.5 ± 0.5 |

| This compound | 3 | 1.8 ± 0.4** |

| This compound | 10 | 1.1 ± 0.3 |

| FTY720 (Positive Control) | 1 | 1.3 ± 0.4 |

| p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are representative mean ± SEM. |

Table 3: Effect of this compound on Colon Length and Histopathology

| Treatment Group | Dose (mg/kg/day) | Mean Colon Length (cm) | Mean Histopathology Score |

| Vehicle | - | 6.2 ± 0.5 | 8.5 ± 1.2 |

| This compound | 1 | 7.1 ± 0.4 | 6.1 ± 1.0 |

| This compound | 3 | 7.8 ± 0.3 | 4.2 ± 0.8 |

| This compound | 10 | 8.5 ± 0.2 | 2.5 ± 0.6 |

| FTY720 (Positive Control) | 1 | 8.2 ± 0.3 | 2.8 ± 0.7 |

| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are representative mean ± SEM. |

Table 4: Effect of this compound on Colonic Cytokine mRNA Expression

| Cytokine | Vehicle | This compound (3 mg/kg) |

| TNF-α | ↑↑↑ | ↓↓ |

| IL-1β | ↑↑ | ↓ |

| IL-6 | ↑↑↑ | ↓↓ |

| IL-17A | ↑↑ | ↓ |

| IL-10 | ↓ | ↑ |

| Qualitative representation of changes in cytokine expression based on available literature. ↑ indicates upregulation, ↓ indicates downregulation. |

Experimental Protocols

CD4+CD45RBhigh T-Cell Transfer Model of Colitis

This model involves the transfer of a specific subset of T-cells that induce colitis into immunodeficient mice.

Detailed Methodology:

-

Animals: Donor BALB/c mice and recipient immunodeficient mice (e.g., C.B-17 scid) are used.

-

T-Cell Isolation: Spleens are harvested from donor mice, and a single-cell suspension is prepared. CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).

-

T-Cell Sorting: The isolated CD4+ T-cells are then stained with fluorescently labeled antibodies against CD4 and CD45RB and sorted using fluorescence-activated cell sorting (FACS) to isolate the CD4+CD45RBhigh population.

-

Induction of Colitis: Recipient SCID mice are injected intraperitoneally with 4-5 x 10^5 CD4+CD45RBhigh T-cells.

-

This compound Administration: this compound is administered orally once daily at doses of 1, 3, or 10 mg/kg, starting from the day of T-cell transfer. A vehicle control group and a positive control group (e.g., FTY720 at 1 mg/kg) are included.

-

Monitoring of Disease Progression: Mice are monitored for body weight loss, stool consistency, and signs of rectal bleeding to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: After a predefined period (typically 5-8 weeks), mice are euthanized. The colons are excised, and the length and weight are measured. Colonic tissues are then processed for histopathological examination and analysis of cytokine expression.

Histopathological Analysis

Colon sections are stained with hematoxylin and eosin (H&E) and scored by a blinded pathologist. The scoring system typically evaluates the severity of inflammation, the extent of crypt damage, and the degree of cellular infiltration.

Cytokine Analysis

The expression of pro-inflammatory and anti-inflammatory cytokines in the colonic tissue is quantified using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).

Conclusion

Preclinical studies in the CD4+CD45RBhigh T-cell transfer murine model of colitis demonstrate that this compound is a potent, orally active agent that significantly ameliorates disease. Its targeted mechanism of action, which involves the modulation of lymphocyte trafficking via S1P receptors, leads to a dose-dependent reduction in colonic inflammation. These promising preclinical findings have provided a strong rationale for the clinical development of this compound for the treatment of inflammatory bowel disease.

References

Molecular signaling pathways affected by Etrasimod downstream of S1P receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2] Its mechanism of action involves the modulation of lymphocyte trafficking and immune responses, making it a promising therapeutic agent for immune-mediated inflammatory diseases.[3] This technical guide provides an in-depth overview of the molecular signaling pathways affected by this compound downstream of S1P receptors, supported by quantitative data and detailed experimental protocols.

This compound exhibits a distinct pharmacological profile characterized by biased agonism, preferentially activating the β-arrestin pathway over G-protein-mediated signaling at the S1P1 receptor.[4] This unique property may contribute to its efficacy and safety profile. This document will elucidate the intricacies of these signaling cascades, present comparative quantitative data on this compound's potency, and provide detailed methodologies for key in vitro assays used to characterize its activity.

Molecular Signaling Pathways Affected by this compound

This compound selectively binds to S1P1, S1P4, and S1P5, G-protein coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes. Upon activation by this compound, these receptors initiate intracellular signaling cascades that ultimately dictate the cellular response.

S1P1 Receptor Signaling

This compound acts as a full agonist at the human S1P1 receptor.[1] The downstream signaling of S1P1 is multifaceted, involving both G-protein-dependent and β-arrestin-dependent pathways. This compound's biased agonism at this receptor is a key feature of its mechanism of action.

-

G-Protein-Dependent Pathway: S1P1 primarily couples to the inhibitory G-protein, Gαi. Activation of Gαi by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is crucial for regulating lymphocyte egress from lymph nodes.

-

β-Arrestin-Dependent Pathway: this compound potently promotes the recruitment of β-arrestin to the S1P1 receptor. This interaction leads to the internalization of the receptor, effectively sequestering it from the cell surface. This process is fundamental to the sustained reduction of circulating lymphocytes. This compound shows greater potency for the β-arrestin pathway compared to G-protein activation, highlighting its nature as a biased agonist.

S1P4 Receptor Signaling

This compound functions as a partial agonist at the human S1P4 receptor. S1P4 is primarily expressed on hematopoietic and lymphoid cells and is known to couple to Gαi and Gα12/13 proteins.

-

Gαi-Mediated Pathway: Similar to S1P1, S1P4 activation can lead to the inhibition of adenylyl cyclase via Gαi.

-

Gα12/13-Mediated Pathway: Coupling to Gα12/13 activates the Rho signaling pathway, which is involved in regulating cytoskeletal dynamics, cell shape, and migration.

S1P5 Receptor Signaling

This compound also acts as a partial agonist at the human S1P5 receptor. S1P5 is predominantly expressed in the central nervous system and on natural killer (NK) cells. It couples to Gαi and Gα12/13.

-

Gαi-Mediated Pathway: Activation of Gαi leads to downstream signaling events similar to those observed with S1P1 and S1P4.

-

Gα12/13-Mediated Pathway: Coupling to Gα12/13 can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation.

Quantitative Data Summary

The potency and efficacy of this compound at the S1P1, S1P4, and S1P5 receptors have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Potency (EC50) at Human S1P Receptors

| Receptor | Assay Type | This compound EC50 (nM) | Reference |

| S1P1 | β-Arrestin Recruitment | 6.1 | |

| S1P4 | β-Arrestin Recruitment | 147 | |

| S1P5 | β-Arrestin Recruitment | 24.4 |

Table 2: Comparative Potency of this compound on S1P1 Downstream Signaling Pathways

| Signaling Pathway | Assay Type | This compound Potency (EC50) | Comparison to other S1P Modulators | Reference |

| β-Arrestin Recruitment | PathHunter Assay | Similar | Similar potency | |

| G-protein Activation | GTPγS Binding | Less Potent | Notably less potent | |

| G-protein Activation | cAMP Inhibition | Less Potent | Notably less potent | |

| Receptor Internalization | Cellular Assay | Similar | Similar potency |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the techniques used to characterize this compound's activity.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to an activated GPCR. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.

Methodology:

-

Cell Culture: PathHunter® cells stably co-expressing the S1P receptor of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) are cultured in the recommended medium.

-

Cell Plating: Cells are seeded into 384-well white-walled microplates and incubated overnight.

-

Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate assay buffer.

-

Compound Addition: The diluted this compound is added to the cell plates.

-

Incubation: The plates are incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: PathHunter® detection reagents, containing the substrate for the complemented enzyme, are added to the wells.

-

Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is read using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from cultured cells.

-

Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state), Mg²⁺, and other necessary components is prepared.

-

Reaction Mixture: The reaction is set up in a microplate containing the cell membranes, various concentrations of this compound, and the assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination of Reaction: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter. An increase in radioactivity indicates G-protein activation.

cAMP Inhibition Assay

This assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cyclic AMP.

Methodology:

-

Cell Culture and Plating: Cells expressing the S1P receptor of interest are seeded in a microplate and grown to confluence.

-

Pre-incubation with Inhibitor: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Stimulation of Adenylyl Cyclase: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

-

Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. A decrease in the HTRF signal indicates an increase in intracellular cAMP, and for a Gi-coupled receptor, agonist activity is observed as a reversal of the forskolin-stimulated signal.

Conclusion

This compound is a selective S1P receptor modulator with a unique pharmacological profile characterized by biased agonism at the S1P1 receptor. Its potent activation of the β-arrestin pathway, leading to receptor internalization, is a key driver of its lymphocyte-lowering effects. Concurrently, its comparatively weaker engagement of G-protein signaling may contribute to its favorable safety profile. The in-depth understanding of these molecular signaling pathways, supported by robust quantitative data from well-defined experimental protocols, is crucial for the continued development and clinical application of this compound and other next-generation S1P receptor modulators.

References

Methodological & Application

Application Notes and Protocols for Etrasimod in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1PR1, S1PR4, and S1PR5)[1][2]. It acts as a full agonist on S1PR1 and a partial agonist on S1PR4 and S1PR5[3][4]. This modulation of S1P receptors plays a crucial role in regulating immune cell trafficking and inflammatory responses, making this compound a significant area of research for autoimmune and inflammatory diseases[5]. By binding to S1P receptors on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to migrate to sites of inflammation. These application notes provide detailed protocols for utilizing this compound in primary cell cultures to investigate its effects on immune cell function.

Data Presentation

Table 1: this compound Potency (EC50) on Human S1P Receptors

| Receptor Subtype | Reported EC50 (nM) | Efficacy | Assay Type |

| S1PR1 | 6.1 | Full Agonist | β-arrestin recruitment |

| S1PR4 | 147 | Partial Agonist | β-arrestin recruitment |

| S1PR5 | 24.4 | Partial Agonist | β-arrestin recruitment |

Table 2: Effects of this compound on Primary Human Immune Cells

| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Macrophages | Zymosan A | 100 nM | Attenuation of CCL20 and CXCL5 production | |

| Plasmacytoid Dendritic Cells | ODN2336 | 100 nM | Regulation of IFN-α production | |

| Neutrophils | PMA | 100 nM | Reduced activation level |

Signaling Pathways

This compound's mechanism of action involves the modulation of downstream signaling pathways upon binding to S1P receptors. This primarily involves G-protein dependent and β-arrestin mediated pathways, leading to receptor internalization and functional antagonism.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

Measuring Etrasimod Concentration in Biological Samples Using HPLC/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptors 1, 4, and 5.[1][2][3] By acting as an agonist, it internalizes these receptors on lymphocytes, preventing their egress from lymph nodes.[1][4] This mechanism reduces the number of circulating lymphocytes, making this compound a promising therapeutic agent for immune-mediated inflammatory diseases such as ulcerative colitis. Accurate and precise measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed protocol for the quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).

Quantitative Method Validation Summary

A validated stability-indicating HPLC/DAD/MS/MS method has been established for the determination of this compound. The method demonstrates good linearity, precision, and accuracy.

Table 1: Linearity and Limits of Detection/Quantitation

| Parameter | Value |

| Linearity Range | 2 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.10 µg/mL |

| Limit of Quantitation (LOQ) | 0.34 µg/mL |

Table 2: Precision and Accuracy

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low (2 µg/mL) | < 0.39% | < 0.39% | 100.3% - 102.0% |

| Medium (6 µg/mL) | < 0.39% | < 0.39% | 100.3% - 102.0% |

| High (10 µg/mL) | < 0.39% | < 0.39% | 100.3% - 102.0% |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.

Materials:

-

Biological sample (e.g., plasma)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar molecule not present in the sample)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

HPLC Method

Table 3: HPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0–6 min: 15–50% B6–13 min: 50–95% B13–14.5 min: 95% B14.5–18 min: 95–15% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| DAD Wavelength | 227 nm |

Mass Spectrometry Method

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 458 [M+H]⁺ |

| Product Ions (m/z) | 430, 398, 389, 231, 227, 203, 186, 171, 159, 144 |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Visualizations

Caption: this compound's mechanism of action on S1P receptors.

Caption: Workflow for this compound analysis by HPLC/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. The Selective Sphingosine 1-Phosphate Receptor Modulator this compound Regulates Lymphocyte Trafficking and Alleviates Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Analyzing Lymphocyte Populations Following Etrasimod Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod is an oral, selective sphingosine 1-phosphate (S1P) receptor modulator that targets S1P receptors 1, 4, and 5.[1][2] Its mechanism of action involves the sequestration of lymphocytes within lymphoid organs, leading to a reduction in the number of circulating lymphocytes in the peripheral blood.[1][3][4] This application note provides detailed flow cytometry protocols to enable researchers to accurately quantify and characterize the changes in key lymphocyte populations in response to this compound treatment. Understanding these pharmacodynamic effects is crucial for evaluating drug efficacy and safety in pre-clinical and clinical settings.

This compound's Mechanism of Action and Impact on Lymphocytes

This compound functions by modulating S1P receptors, which play a critical role in regulating the egress of lymphocytes from lymph nodes. By selectively targeting S1P receptors 1, 4, and 5, this compound effectively traps lymphocytes, preventing their migration to sites of inflammation. This leads to a rapid and reversible reduction in peripheral blood lymphocyte counts.

Clinical studies have demonstrated that this compound treatment significantly reduces the absolute counts of total T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (CD3-CD19+). Notably, natural killer (NK) cells (CD3-CD56+CD16+) and monocytes (CD14+) are not significantly affected. The reduction in lymphocyte counts is typically observed within the first two weeks of treatment, reaching a nadir by week four and is maintained throughout the treatment period. Upon cessation of treatment, lymphocyte counts generally return to baseline levels.

Quantitative Analysis of Lymphocyte Population Changes Post-Etrasimod Treatment

The following table summarizes the expected quantitative changes in lymphocyte populations based on clinical trial data. These values can serve as a reference for researchers analyzing samples from subjects treated with this compound.

| Lymphocyte Subset | Marker | Expected Change Post-Etrasimod | Approximate Nadir Reached |

| Total T Cells | CD3+ | Decrease | Week 4 |

| T Helper Cells | CD3+CD4+ | Decrease | Week 4 |

| Cytotoxic T Cells | CD3+CD8+ | Decrease | Week 4 |

| B Cells | CD3-CD19+ | Decrease | Week 4 |

| Natural Killer (NK) Cells | CD3-CD56+CD16+ | No significant change | N/A |

| Monocytes | CD14+ | No significant change | N/A |

Experimental Protocols

Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood, which is the primary sample type for analyzing circulating lymphocyte populations.

Materials:

-

Whole blood collected in EDTA or heparin-containing tubes

-

Ficoll-Paque PLUS or equivalent density gradient medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fetal Bovine Serum (FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS at room temperature.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

-

Transfer the collected PBMCs to a new conical tube.

-

Wash the PBMCs by adding PBS to a total volume of 10-15 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in PBS.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.

Flow Cytometry Staining Protocol

This protocol outlines the steps for staining PBMCs with fluorescently-conjugated antibodies to identify specific lymphocyte subsets.

Materials:

-

Isolated PBMCs

-

Flow Cytometry Staining Buffer (PBS with 1% BSA or 2% FBS)

-

Fc Receptor (FcR) blocking reagent (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies (see recommended panel below)

-

Viability dye (e.g., 7-AAD or a fixable viability dye)

-

Flow cytometry tubes or 96-well plates

Recommended Antibody Panel:

| Marker | Fluorochrome | Clone | Purpose |

| CD45 | e.g., APC-H7 | 2D1 | Pan-leukocyte marker, aids in gating lymphocytes |

| CD3 | e.g., FITC | UCHT1 | Pan T cell marker |

| CD4 | e.g., PE-Cy7 | RPA-T4 | T helper cell marker |

| CD8 | e.g., APC | RPA-T8 | Cytotoxic T cell marker |

| CD19 | e.g., PE | HIB19 | B cell marker |

| CD56 | e.g., PerCP-Cy5.5 | B159 | NK cell marker |

| CD16 | e.g., BV605 | 3G8 | NK cell subset marker |

| CD14 | e.g., Pacific Blue | M5E2 | Monocyte marker |

Procedure:

-

Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.

-

Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube or well of a 96-well plate.

-

Fc Block: Add FcR blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.

-

Antibody Staining: Prepare a cocktail of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Add the antibody cocktail to the cells and vortex gently.

-

Incubate for 20-30 minutes at 2-8°C in the dark.

-

Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

-

Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the final cell suspension just before acquisition. If using a fixable viability dye, follow the manufacturer's protocol, which usually involves staining before the antibody cocktail.

-

Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer as soon as possible.

Data Analysis and Gating Strategy

A sequential gating strategy is recommended to identify the lymphocyte populations of interest.

Gating Strategy:

-

Singlet Gate: Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H).

-

Viable Cells: Gate on viable cells by excluding cells positive for the viability dye.

-

Lymphocyte Gate: From the viable singlets, gate on the lymphocyte population based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.

-

Pan-Leukocyte Gate: Confirm the lymphocyte gate using a CD45 vs. SSC plot.

-

T Cells and B Cells: From the lymphocyte gate, identify T cells (CD3+) and B cells (CD19+).

-

T Cell Subsets: From the T cell gate, further delineate T helper cells (CD4+) and cytotoxic T cells (CD8+).

-

NK Cells: From the CD3- population within the lymphocyte gate, identify NK cells based on CD56 and CD16 expression.

-

Monocytes: Monocytes can be identified from the total viable singlet gate based on their characteristic FSC and SSC properties and confirmed by CD14 expression.

Visualizations

Caption: this compound binds to S1P1 receptors on lymphocytes, blocking their egress from lymph nodes.

Caption: Experimental workflow for flow cytometry analysis of lymphocyte populations.

Caption: A sequential gating strategy for identifying key lymphocyte subsets.

References

- 1. Human Natural Killer (NK) and T Cell Panel 22–color | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Human Natural Killer Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]

- 3. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]

- 4. A 26 parameter, 24 color flow cytometry panel for Human memory NK cell phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a Dose-Response Curve for Etrasimod In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrasimod is a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2] By acting as a functional antagonist, this compound internalizes these receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to sites of inflammation. This mechanism of action makes this compound a promising therapeutic for immune-mediated inflammatory diseases.

These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro using three common functional assays: β-arrestin recruitment, GTPγS binding, and cyclic AMP (cAMP) inhibition. The provided data and protocols will enable researchers to characterize the potency and selectivity of this compound and similar compounds.

This compound Signaling Pathway

This compound selectively binds to S1P1, S1P4, and S1P5 receptors, which are G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to Gi/o proteins, initiating a signaling cascade that includes the inhibition of adenylyl cyclase and the recruitment of β-arrestin.

References

Application Notes & Protocols: Investigating the Role of S1P Receptors in Fibrosis Using Etrasimod

For Researchers, Scientists, and Drug Development Professionals

Introduction: Etrasimod as a Tool for Fibrosis Research

Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to scar tissue formation and organ dysfunction, is a major contributor to morbidity and mortality worldwide. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of various cellular processes that drive fibrosis, including fibroblast migration, differentiation, and ECM production.[1][2]

S1P exerts its effects through five distinct G-protein coupled receptors (S1PR1-5).[3] The roles of these receptor subtypes are complex and often opposing. Notably, signaling through S1P2 and S1P3 receptors has been shown to mediate pro-fibrotic responses in fibroblasts.[1][4] In contrast, S1P1 signaling is involved in maintaining endothelial barrier function and may have context-dependent anti-fibrotic or pro-fibrotic effects.

This compound is a next-generation, oral, selective S1P receptor modulator. It is a potent agonist for S1PR1 and a partial agonist for S1PR4 and S1PR5, with no detectable activity on the pro-fibrotic S1PR2 and S1PR3 subtypes. This unique selectivity profile makes this compound a valuable pharmacological tool to dissect the specific contributions of S1PR1, S1PR4, and S1PR5 to the pathogenesis of fibrosis, independent of S1PR2 and S1PR3 signaling. These application notes provide a rationale and detailed protocols for using this compound in both in vitro and in vivo models of fibrosis.

Application Notes: Rationale for Use

Mechanism of Action and Selectivity

This compound's primary mechanism in its approved indication (ulcerative colitis) is reducing lymphocyte trafficking from lymph nodes to sites of inflammation. However, S1P receptors are widely expressed on various cell types integral to the fibrotic process, including fibroblasts, myofibroblasts, endothelial cells, and macrophages. By selectively modulating S1PR1, S1PR4, and S1PR5, this compound allows researchers to investigate the direct effects of activating these specific receptors on fibrotic cells, without the confounding pro-fibrotic signals from S1PR2 and S1PR3.

Key Research Questions Addressable with this compound

-

What is the role of S1PR1/4/5 activation on fibroblast-to-myofibroblast differentiation?

-

How does selective S1PR1/4/5 modulation affect the production of key ECM components like collagen and fibronectin in response to pro-fibrotic stimuli (e.g., TGF-β1)?

-

Can this compound attenuate fibrosis in vivo by modulating endothelial function, immune cell infiltration, or direct effects on stromal cells?

Signaling Pathways and Experimental Workflows

S1P Receptor Signaling in Fibrosis

The diagram below illustrates the complex S1P signaling pathway. This compound selectively targets S1PR1, S1PR4, and S1PR5, allowing for the investigation of their specific downstream effects while avoiding the pro-fibrotic pathways associated with S1PR2 and S1PR3.

Caption: S1P signaling pathways relevant to fibrosis and immunomodulation.

In Vitro Experimental Workflow

The following workflow outlines a typical in vitro experiment to test the anti-fibrotic potential of this compound on cultured fibroblasts.

Caption: Workflow for assessing this compound's anti-fibrotic effects in vitro.

In Vivo Experimental Workflow

This workflow describes a common animal model used to evaluate anti-fibrotic therapies, adapted for testing this compound.

Caption: Workflow for assessing this compound's efficacy in a murine fibrosis model.

Experimental Protocols

Protocol 1: In Vitro Myofibroblast Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of fibroblasts into myofibroblasts and ECM production induced by TGF-β1.

Materials:

-

Human lung fibroblasts (e.g., CCD-18Co, ATCC CRL-1490)

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (powder, requires dissolution in DMSO)

-

Recombinant Human TGF-β1

-

DMSO (Vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction, qPCR, protein lysis, Western blotting, and immunofluorescence.

Procedure:

-

Cell Culture: Culture fibroblasts in T-75 flasks with DMEM/10% FBS. Passage cells at 80-90% confluency. For experiments, seed cells into 6-well plates (for protein/RNA) or on glass coverslips in 24-well plates (for imaging) at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Serum Starvation: Replace media with serum-free DMEM and incubate for 24 hours to synchronize cells.

-

Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute this compound in serum-free DMEM to final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove media from cells and add the this compound or vehicle-containing media. Incubate for 1 hour.

-

-

Induction: Add TGF-β1 to all wells (except negative control) to a final concentration of 5 ng/mL.

-

Incubation: Incubate plates for 48 hours for protein analysis (Western blot, immunofluorescence) or 24 hours for gene expression analysis (qPCR).

-

Endpoint Analysis:

-

qPCR: Lyse cells, extract total RNA, and perform reverse transcription. Analyze the expression of ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).

-

Western Blot: Lyse cells in RIPA buffer. Quantify protein concentration, separate by SDS-PAGE, and blot for α-SMA and Collagen Type I. Use β-actin as a loading control.

-

Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with a primary antibody against α-SMA, followed by a fluorescently-labeled secondary antibody and DAPI for nuclear staining. Image using a fluorescence microscope.

-

Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the therapeutic efficacy of this compound in a murine model of lung fibrosis.

Materials:

-

Male C57BL/6 mice, 8-10 weeks old

-

Bleomycin sulfate

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., Ketamine/Xylazine)

-

Sterile saline

-

Hydroxyproline assay kit

-

Reagents for histology (formalin, paraffin, Masson's Trichrome stain)

Procedure:

-

Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Fibrosis Induction (Day 0):

-

Anesthetize a mouse.

-

Make a small incision in the neck to expose the trachea.

-

Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline. Control mice will receive saline only.

-

Suture the incision and allow the mouse to recover.

-

-

Treatment Administration (Days 1-21):

-

Randomly assign bleomycin-treated mice to two groups: Vehicle and this compound.

-

Prepare this compound suspension in the vehicle at the desired concentration (e.g., 1-3 mg/kg).

-

Administer this compound or vehicle daily via oral gavage.

-